(2Z)-2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
(2Z)-2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, with a benzylidene group attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized with a thioamide to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the benzylidene group can yield the corresponding dihydro derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have shown that this compound exhibits significant biological activity, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Due to its biological activity, the compound is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The biological activity of (2Z)-2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various therapeutic effects. For example, its anticancer activity is believed to result from the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division.
Comparison with Similar Compounds
- (2Z)-2-(2,4-dimethoxybenzylidene)thiazolidin-4-one
- (2Z)-2-(2,4-dimethoxybenzylidene)benzimidazol-2-one
- (2Z)-2-(2,4-dimethoxybenzylidene)thiazolo[3,2-a]pyrimidin-3(2H)-one
Uniqueness: Compared to similar compounds, (2Z)-2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one stands out due to its fused thiazole and benzimidazole rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-12-8-7-11(15(10-12)23-2)9-16-17(21)20-14-6-4-3-5-13(14)19-18(20)24-16/h3-10H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFUCNCDCUXVFE-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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